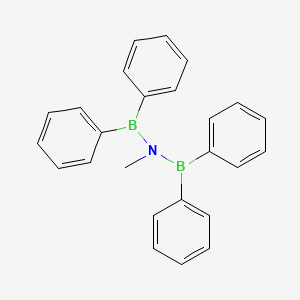
N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features boron atoms bonded to nitrogen and phenyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine typically involves the reaction of diphenylborane with N-methyl-1,1-diphenylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the process. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-nitrogen bonds to simpler amine derivatives.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium perborate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents such as bromine (Br₂) or chlorine (Cl₂) can facilitate substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism by which N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can influence various cellular pathways, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
Diphenylborane: A simpler boron-containing compound with similar reactivity.
N-Methyl-1,1-diphenylamine: Shares the amine structure but lacks boron atoms.
Phenylboronic acid: Contains boron and phenyl groups, used in similar applications.
Uniqueness
N-(Diphenylboranyl)-N-methyl-1,1-diphenylboranamine stands out due to its dual boron-nitrogen bonding, which imparts unique chemical and biological properties
Properties
CAS No. |
38762-27-5 |
|---|---|
Molecular Formula |
C25H23B2N |
Molecular Weight |
359.1 g/mol |
IUPAC Name |
N,N-bis(diphenylboranyl)methanamine |
InChI |
InChI=1S/C25H23B2N/c1-28(26(22-14-6-2-7-15-22)23-16-8-3-9-17-23)27(24-18-10-4-11-19-24)25-20-12-5-13-21-25/h2-21H,1H3 |
InChI Key |
VBEVAJHHOVVHFT-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CC=C1)(C2=CC=CC=C2)N(B(C3=CC=CC=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















